2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.2ClH/c1-16-7-6-15-12(16)11(14)8-9-2-4-10(13)5-3-9;;/h2-7,11H,8,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHSWVJCIFIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CC2=CC=C(C=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: The starting materials, 4-fluorophenylacetic acid and 1-methylimidazole, undergo a condensation reaction to form the intermediate compound.
Reduction Reaction: The intermediate compound is then subjected to a reduction reaction to introduce the amine group.
Acid Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its amine form.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key analogs and their distinguishing features:
Detailed Analysis of Analogous Compounds
Chlorophenyl Analog (CAS 1820740-72-4)
- Structural Impact : Replacing fluorine with chlorine increases molecular weight (267.6 vs. 278.15 g/mol for the target compound) and lipophilicity (Cl has higher molar refractivity than F).
- However, its stronger electron-withdrawing effect could improve stability against oxidative metabolism .
Thiazole-Based Analog (CAS Not Provided)
- Structural Impact : Substitution of imidazole with thiazole introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Impact : Thiazole’s lower basicity (pKa ~2.5 vs. imidazole’s ~6.9) may reduce solubility at physiological pH, but its aromaticity could enhance π-stacking in hydrophobic binding pockets .
Positional Isomer (CAS 1354954-23-6)
- Structural Impact : The fluorophenyl group is attached to the imidazole ring instead of the ethylamine chain.
Deuterated Analog (CAS 6481-48-7)
- Structural Impact : Deuterium substitution at the methyl group creates a heavier molecule (m/z 198.10 vs. 278.15 for the target).
- Pharmacological Impact : Deuterium’s kinetic isotope effect slows CYP450-mediated metabolism, prolonging half-life in preclinical studies .
Biological Activity
2-(4-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activity. This compound is structurally related to various bioactive molecules and has been studied for its interactions with different biological targets, particularly in the context of neuropharmacology and receptor modulation.
- IUPAC Name : this compound
- Molecular Formula : C13H16Cl2FN3
- Molecular Weight : 312.19 g/mol
- CAS Number : 1409660-51-0
Research indicates that compounds similar to this compound act primarily as positive allosteric modulators (PAMs) of the GABA-A receptor. This mechanism enhances the receptor's response to GABA, potentially leading to anxiolytic and sedative effects, which are critical in treating anxiety disorders and epilepsy .
Table 1: Biological Activity Overview
Case Study 1: GABA-A Receptor Modulation
In a study examining the structural features essential for molecular recognition with the GABA-A receptor, derivatives of imidazole were identified as effective PAMs. The research highlighted that specific substitutions on the phenyl ring significantly influenced binding affinity and efficacy, suggesting that this compound could serve as a lead compound for developing new anxiolytic agents .
Case Study 2: Metabolic Stability Assessment
A comparative analysis of metabolic stability using human liver microsomes showed that the compound retained a significant percentage of its parent form after incubation, indicating lower susceptibility to metabolic degradation than traditional drugs. For instance, while alpidem showed rapid biotransformation with only 38.6% remaining after 120 minutes, the tested imidazole derivatives maintained over 90% stability under similar conditions .
Table 2: Metabolic Stability Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
